(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness
(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and tert-butyldimethylsilyl groups. These features provide distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Properties
CAS No. |
2306254-37-3 |
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Molecular Formula |
C16H31NO4Si |
Molecular Weight |
329.51 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3/t13-/m0/s1 |
InChI Key |
UIIIAHUXNIKHEH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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